(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the quinolin-3-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl ketones, while reduction can produce quinolin-3-yl alcohols.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: A similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPRFVJGMPMPL-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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